molecular formula C11H15N2O4P B12768303 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one CAS No. 156454-76-1

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one

Cat. No.: B12768303
CAS No.: 156454-76-1
M. Wt: 270.22 g/mol
InChI Key: RCOGFNHTEQMZMB-UHFFFAOYSA-N
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Description

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both amino and phosphorin groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the esterification of triethanolamine with fatty acids. This reaction is carried out in the presence of heterogeneous mixed metal oxide catalysts, such as CuFe2O4, ZnFe2O4, CoFe2O4, and NiFe2O4 . The reaction conditions include moderate temperatures and the use of solvents like chloroform and ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using environmentally friendly catalysts. The catalysts are prepared by co-precipitation methods and are designed to be reusable and efficient under mild conditions . The process is optimized to ensure high yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted amino compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with various molecular targets. The compound can act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . It can also interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its combination of amino, hydroxyethyl, and phosphorin groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where multifunctional reagents are needed.

Properties

CAS No.

156454-76-1

Molecular Formula

C11H15N2O4P

Molecular Weight

270.22 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one

InChI

InChI=1S/C11H15N2O4P/c14-7-5-13(6-8-15)18-12-11(16)9-3-1-2-4-10(9)17-18/h1-4,14-15H,5-8H2,(H,12,16)

InChI Key

RCOGFNHTEQMZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NP(O2)N(CCO)CCO

Origin of Product

United States

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